molecular formula C9H9ClN2 B2407815 2-(6-Chloropyridin-2-YL)-2-methylpropanenitrile CAS No. 916176-84-6

2-(6-Chloropyridin-2-YL)-2-methylpropanenitrile

Cat. No.: B2407815
CAS No.: 916176-84-6
M. Wt: 180.64
InChI Key: JENBYRMEJUIFGQ-UHFFFAOYSA-N
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Description

“2-(6-Chloropyridin-2-YL)-2-methylpropanenitrile” is a chemical compound likely containing a pyridine ring, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen . The “2-methylpropanenitrile” part suggests the presence of a nitrile group, which consists of a carbon triple-bonded to a nitrogen .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, related compounds such as “(6-chloropyridin-3-yl)-N’-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide” have been synthesized by reflux method .

Scientific Research Applications

Chemistry and Synthesis

2-(6-Chloropyridin-2-YL)-2-methylpropanenitrile and its derivatives show significant importance in organic chemistry, particularly in the synthesis of novel compounds. One research illustrated the development of alpha-nitro ketone as both an electrophile and nucleophile for synthesizing 3-substituted 2-nitromethylenetetrahydrothiophene and -tetrahydrofuran as Drosophila nicotinic receptor probes, indicating its potential in probing Drosophila neonicotinoid-nicotinic acetylcholine receptor interaction (Zhang, Tomizawa, & Casida, 2004). Another study explored the modification of atropisomeric N,N-ligand 2,2'-di(pyridin-2-yl)-1,1'-binaphthalene and its application in the asymmetric allylation of benzaldehyde, demonstrating the compound's utility in asymmetric catalysis (Charmant, Hunt, Lloyd‐Jones, & Nowak, 2003).

Crystal and Molecular Structure Analysis

The compound's crystal and molecular structures have been the subject of research, with studies elucidating its detailed structural properties. For instance, a synthesized compound was characterized by X-ray diffraction (XRD) analysis, shedding light on its molecular structure and intermolecular interactions (Lakshminarayana et al., 2009).

Biological Activity and Antibacterial Properties

Research into the biological activities of derivatives of this compound revealed moderate antibacterial and antifungal activities, suggesting its potential in medical and agricultural applications. The structures of these products were elucidated using various spectral methods, highlighting the compound's role in developing new pharmaceuticals and pesticides (Bhuva et al., 2015a).

Novel Compounds and Reactions

Studies have also focused on synthesizing novel compounds using this compound as an intermediate. One such research led to the creation of new imidacloprid compounds by addition-isomerization-cyclization reactions (Li, 2015). Another study synthesized and characterized pyrazole derivatives, using the compound for X-ray diffraction and DFT calculations to investigate molecular structures, highlighting the compound's utility in theoretical and computational chemistry (Shen et al., 2012).

Safety and Hazards

The safety data sheet for a related compound, “(6-Chloropyridin-2-yl)methanamine”, indicates that it is toxic if swallowed and can cause skin irritation .

Properties

IUPAC Name

2-(6-chloropyridin-2-yl)-2-methylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2/c1-9(2,6-11)7-4-3-5-8(10)12-7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JENBYRMEJUIFGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=NC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of isobutyronitrile (T) (830 mg, 12 mmol, 1 equiv.) in toluene (16 mL) at 0° C., a solution of KHMDS 0.5 M in toluene (26 mL, 13 mmol, 1.05 equiv.) was added. The resulting mixture was warmed to room temperature and stirred for 15 min. This mixture was then added to a solution of 2,6-dichloropyridine (S)(4.39 g, 29.7 mmol, 2.5 equiv.) in toluene (10 mL) and the resulting solution was stirred at room temperature for 1 h. The reaction was quenched with a saturated solution of NH4Cl, followed by aqueous NaHCO3. The crude reaction was diluted in diethyl ether, washed with brine, dried over anhydrous Na2SO4 and the solvent was then removed under reduced pressure. The resulting material was purified by flash chromatography on silica gel, eluting with mixtures of dichloromethane/hexanes (2:1). The title compound U was isolated as a white solid (1.1 g, 51%). 1-(6-chloropyridin-2-yl)cyclopropanecarbonitrile (V), 1-(6-chloropyridin-2-yl)cyclopentanecarbonitrile (W), 1-(6-chloropyridin-2-yl)cyclohexanecarbonitrile (X), and ethyl 2-(6-chloropyridin-2-yl)-2-methylpropanoate (Y) were made following the procedure for 2-(6-chloropyridin-2-yl)-2-methylpropanenitrile (U).
Quantity
830 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
26 mL
Type
solvent
Reaction Step One
Quantity
4.39 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Yield
51%

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